molecular formula C67H101NO20 B12349539 N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

Cat. No.: B12349539
M. Wt: 1240.5 g/mol
InChI Key: WBJMUCNBAGLXQP-MCSWFQKOSA-N
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Description

Saccharocarcin A is an antibiotic compound originally isolated from the bacterium Saccharothrix aerocolonigenes subsp. antibiotica. It is known for its pronounced activity against Gram-positive bacteria and Chlamydia trachomatis. Structurally, it is an unusual tetronic acid related to compounds like kijanimicin, chlorothricin, tetrocarcin, and versipelostatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saccharocarcin A involves complex organic reactions, primarily due to its macrocyclic lactone structure. The synthetic routes typically include the formation of the tetronic acid core followed by the attachment of various sugar moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of Saccharocarcin A is generally achieved through fermentation processes using the bacterium Saccharothrix aerocolonigenes subsp. antibiotica. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Saccharocarcin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products often retain the core antibiotic activity of Saccharocarcin A but may exhibit different pharmacokinetic properties .

Scientific Research Applications

Saccharocarcin A has a wide range of scientific research applications:

Mechanism of Action

Saccharocarcin A exerts its effects by inhibiting the transcription from the promoter of GRP78, a gene activated as part of a stress signaling pathway under glucose deprivation. This inhibition results in the unfolded protein response (UPR), causing selective and massive killing of glucose-deprived cells. Additionally, it targets the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Saccharocarcin A is structurally related to several other compounds, including:

  • Kijanimicin
  • Chlorothricin
  • Tetrocarcin
  • Versipelostatin

Uniqueness

What sets Saccharocarcin A apart is its unique combination of a tetronic acid core with multiple sugar moieties, which contributes to its potent antibiotic activity. Unlike some of its analogs, Saccharocarcin A has shown significant activity against Chlamydia trachomatis without inducing cytotoxicity in host cells .

Properties

Molecular Formula

C67H101NO20

Molecular Weight

1240.5 g/mol

IUPAC Name

N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

InChI

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24-,62-54-

InChI Key

WBJMUCNBAGLXQP-MCSWFQKOSA-N

Isomeric SMILES

CCC1CC23C(C=C1)/C=C(\C(C(/C=C(\C4C=CC5C(C4(/C(=C(\C2=O)/C(=O)O3)/O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)/C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)/C

Canonical SMILES

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C

Origin of Product

United States

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